molecular formula C9H19NO2 B2414935 Methyl 2-[(2-methylbutan-2-yl)amino]propanoate CAS No. 1527469-72-2

Methyl 2-[(2-methylbutan-2-yl)amino]propanoate

Cat. No. B2414935
CAS RN: 1527469-72-2
M. Wt: 173.256
InChI Key: MHZJHULSAARRNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code or a SMILES string. For a related compound, 2-[(2-methylbutan-2-yl)amino]propanoic acid hydrochloride, the InChI code is 1S/C8H17NO2.ClH/c1-5-8(3,4)9-6(2)7(10)11;/h6,9H,5H2,1-4H3,(H,10,11);1H .

Scientific Research Applications

Industrial Applications

Methyl 2-[(2-methylbutan-2-yl)amino]propanoate, as part of its derivative group, finds application in various industrial contexts. For instance, 2-Amino-2-methyl-1-propanol (AMP), a related compound, is utilized as an emulsifying agent in cosmetics, a dispersing agent in paints, and as a corrosion inhibitor with antimicrobial properties in metalworking fluids (Geier et al., 2019).

Catalytic Properties

Certain derivatives of Methyl 2-[(2-methylbutan-2-yl)amino]propanoate have been explored for their catalytic properties. For example, copper (II) complexes of compounds like methyl 2-(bis((3,5-dimethyl-1 H-pyrazol-1-yl)methyl)amino)propanoate have demonstrated effectiveness as catalysts in the oxidation of catechol substrates to quinone (Boussalah et al., 2009).

Biofuel Potential

In the context of biofuels, certain isomers related to Methyl 2-[(2-methylbutan-2-yl)amino]propanoate, like methylbutanol (2-methyl-1-butanol), have been identified as potential next-generation biofuels. Studies have focused on their combustion properties, including ignition delay times and laminar flame speeds, to evaluate their suitability as alternative fuels (Park et al., 2015).

Pharmaceutical Applications

The compound's derivatives also find relevance in pharmaceutical research. For instance, mechanochemistry studies involving ibuprofen, which contains a structural component similar to Methyl 2-[(2-methylbutan-2-yl)amino]propanoate, have explored its degradation pathways and potential applications in the detoxification of expired pharmaceuticals (Andini et al., 2012).

Safety and Hazards

Safety information for a related compound, 2-[(2-methylbutan-2-yl)amino]propanoic acid hydrochloride, includes hazard statements H315, H319, H335, and various precautionary statements .

Mechanism of Action

Target of Action

It contains a structural component, 2-methylbutan-2-amine, which is a metabolite observed in cancer metabolism . This suggests that the compound may interact with targets involved in cancer-related metabolic pathways.

Mode of Action

The exact mode of action of Methyl 2-[(2-methylbutan-2-yl)amino]propanoate is not clearly defined in the available resources. Given its structural similarity to 2-methylbutan-2-amine, it may interact with its targets in a similar manner. As a primary aliphatic amine, 2-methylbutan-2-amine can act as a Bronsted base, capable of accepting a hydron from a donor . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given that 2-methylbutan-2-amine is observed in cancer metabolism , it is plausible that Methyl 2-[(2-methylbutan-2-yl)amino]propanoate may also influence pathways related to cancer metabolism.

properties

IUPAC Name

methyl 2-(2-methylbutan-2-ylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-6-9(3,4)10-7(2)8(11)12-5/h7,10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZJHULSAARRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(2-methylbutan-2-yl)amino]propanoate

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